molecular formula C11H19N5 B14172464 2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 6188-01-8

2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine

Katalognummer: B14172464
CAS-Nummer: 6188-01-8
Molekulargewicht: 221.30 g/mol
InChI-Schlüssel: SZYUSDJRPOCATG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine is a chemical compound known for its unique structure and properties. It belongs to the class of guanidines, which are known for their high basicity and ability to form hydrogen bonds. This compound has found applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method involves the use of thiourea derivatives as guanidylating agents. The reaction is carried out under controlled conditions, often using coupling reagents or metal-catalyzed guanidylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where the guanidine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidines.

Wissenschaftliche Forschungsanwendungen

2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and interact with aromatic systems, influencing the conformation and activity of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific structure, which combines the properties of guanidines with the steric effects of tert-butyl and dimethylpyrimidinyl groups

Eigenschaften

CAS-Nummer

6188-01-8

Molekularformel

C11H19N5

Molekulargewicht

221.30 g/mol

IUPAC-Name

2-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine

InChI

InChI=1S/C11H19N5/c1-7-6-8(2)14-10(13-7)15-9(12)16-11(3,4)5/h6H,1-5H3,(H3,12,13,14,15,16)

InChI-Schlüssel

SZYUSDJRPOCATG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NC(=NC(C)(C)C)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.